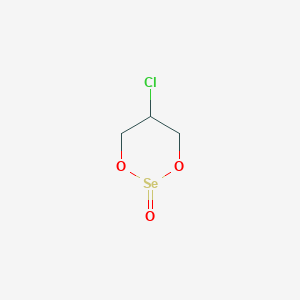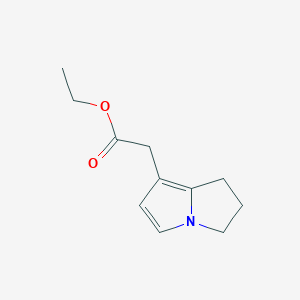
2,3,4,5,6,7,8,9-Octahydro-1H-xanthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5,6,7,8,9-Octahydro-1H-xanthene is a chemical compound with the molecular formula C15H18 It is a saturated derivative of xanthene, characterized by the presence of a fully hydrogenated xanthene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6,7,8,9-Octahydro-1H-xanthene typically involves the hydrogenation of xanthene or its derivatives. One common method is the catalytic hydrogenation of xanthene using a palladium or platinum catalyst under high pressure and temperature conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, to facilitate the hydrogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow hydrogenation reactors. These reactors allow for the efficient and scalable production of the compound by maintaining optimal reaction conditions and ensuring consistent product quality. The use of advanced catalysts and process optimization techniques further enhances the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6,7,8,9-Octahydro-1H-xanthene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the xanthene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) as catalysts.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions to achieve selective substitution.
Major Products Formed
Oxidation: Formation of ketones or alcohols depending on the degree of oxidation.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated or nucleophile-substituted derivatives of this compound.
Scientific Research Applications
2,3,4,5,6,7,8,9-Octahydro-1H-xanthene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a model compound for studying hydrogenation reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 2,3,4,5,6,7,8,9-Octahydro-1H-xanthene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
1H-Benzocycloheptene: A structurally related compound with similar hydrogenated ring systems.
Tetramethyl acetyloctahydronaphthalenes: Compounds with similar hydrogenated naphthalene structures.
1H-3a,7-Methanoazulene: Another compound with a similar hydrogenated ring system.
Uniqueness
2,3,4,5,6,7,8,9-Octahydro-1H-xanthene is unique due to its fully hydrogenated xanthene ring system, which imparts distinct chemical and physical properties
Properties
CAS No. |
36795-08-1 |
|---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
2,3,4,5,6,7,8,9-octahydro-1H-xanthene |
InChI |
InChI=1S/C13H18O/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-9H2 |
InChI Key |
JAVDXKIVTSIUCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)CC3=C(O2)CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


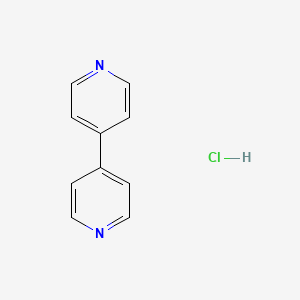
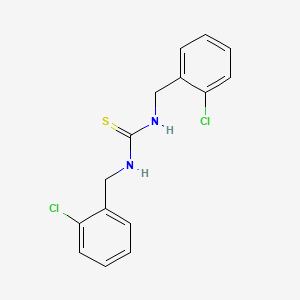
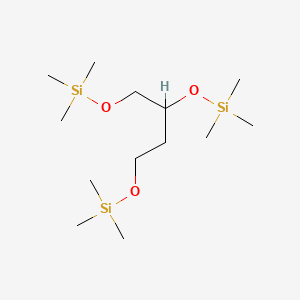
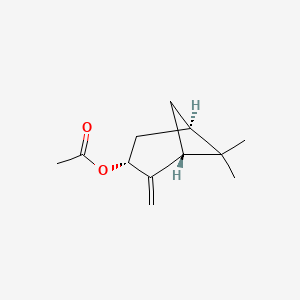
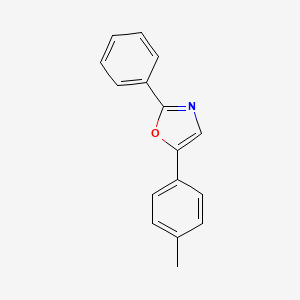

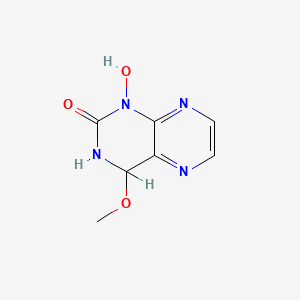
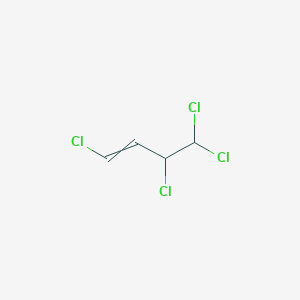


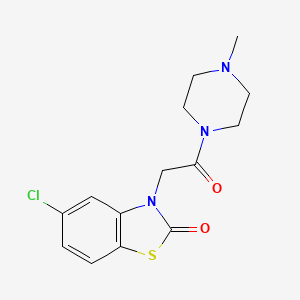
![Spiro[4.4]nonane-1,4-dione](/img/structure/B14683200.png)
